Cas no 1246816-71-6 (4-Hydroperoxy Cyclophosphamide-d)

4-Hydroperoxy Cyclophosphamide-d is a deuterated analog of 4-hydroperoxy cyclophosphamide, a key intermediate in the metabolic activation of cyclophosphamide. This compound is widely used in pharmacological and biochemical research to study the mechanisms of prodrug activation and DNA alkylation. The deuterium labeling enhances stability, allowing for more precise tracking in metabolic studies and improving the reliability of mass spectrometry analyses. Its application extends to investigating the pharmacokinetics and biodistribution of cyclophosphamide derivatives, providing valuable insights into drug metabolism and toxicity profiles. The compound is particularly useful in deuterium exchange experiments and as an internal standard for quantitative assays.
4-Hydroperoxy Cyclophosphamide-d structure
1246816-71-6 structure
商品名:4-Hydroperoxy Cyclophosphamide-d
CAS番号:1246816-71-6
MF:C7H15Cl2N2O4P
メガワット:297.109407663345
CID:4554980
PubChem ID:71748787

4-Hydroperoxy Cyclophosphamide-d 化学的及び物理的性質

名前と識別子

    • 4-Hydroperoxy Cyclophosphamide-d4
    • N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2$l^{5}-oxazaphosphinan-2-amine
    • [2H4]-4-Hydroperoxy Cyclophosphamide
    • 4-Hydroperoxy Cyclophosphamide-d
    • E5-oxazaphosphinan-2-amine
    • 2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl Hydroperoxide-d4; 4-Hydroperoxycyclofosfamide-d4; Asta 6496-d4;
    • DA-49717
    • N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2
    • CS-0200760
    • 1246816-71-6
    • MS-24260
    • HY-117433S
    • G18332
    • インチ: 1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2
    • InChIKey: VPAWVRUHMJVRHU-RRVWJQJTSA-N
    • ほほえんだ: ClC([2H])([2H])C([H])([H])N(C([H])([H])C([2H])([2H])Cl)P1(N([H])C([H])(C([H])([H])C([H])([H])O1)OO[H])=O

計算された属性

  • せいみつぶんしりょう: 296.0397563g/mol
  • どういたいしつりょう: 296.0397563g/mol
  • 同位体原子数: 4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 71Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 100 - 103°C
  • ふってん: 419.9±55.0 °C at 760 mmHg
  • フラッシュポイント: 207.8±31.5 °C
  • ようかいど: Acetone (Slightly), Chloroform (Slightly)
  • じょうきあつ: 0.0±2.2 mmHg at 25°C

4-Hydroperoxy Cyclophosphamide-d セキュリティ情報

4-Hydroperoxy Cyclophosphamide-d 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H714677-1mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6
1mg
$ 222.00 2023-09-07
1PlusChem
1P01CBZM-5mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6 95%
5mg
$3294.00 2024-07-10
A2B Chem LLC
AW54226-1mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6 95%
1mg
$985.00 2024-04-20
1PlusChem
1P01CBZM-10mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6 95%
10mg
$5301.00 2024-07-10
AN HUI ZE SHENG Technology Co., Ltd.
H714677-10mg
2-(bis(2-chloroethyl-2,2-d2)amino)-4-hydroperoxy-1,3,2-oxazaphosphinane2-oxide
1246816-71-6
10mg
¥13440.00 2023-09-15
ChemScence
CS-0200760-1mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6
1mg
$0.0 2022-04-28
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-78084-1mg
2-(bis(2-chloroethyl-2,2-d2)amino)-4-hydroperoxy-1,3,2-oxazaphosphinane2-oxide
1246816-71-6
1mg
¥1440.00 2023-09-15
TRC
H714677-10mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6
10mg
$ 1681.00 2023-09-07
1PlusChem
1P01CBZM-1mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6 95%
1mg
$1124.00 2024-07-10
Key Organics Ltd
MS-24260-1mg
4-Hydroperoxy Cyclophosphamide-d4
1246816-71-6 >95%
1mg
£1519.67 2025-02-09

4-Hydroperoxy Cyclophosphamide-d 関連文献

4-Hydroperoxy Cyclophosphamide-dに関する追加情報

Comprehensive Overview of 4-Hydroperoxy Cyclophosphamide-d (CAS No. 1246816-71-6): Properties, Applications, and Research Insights

4-Hydroperoxy Cyclophosphamide-d, identified by its CAS number 1246816-71-6, is a deuterated analog of the well-studied metabolite 4-Hydroperoxy Cyclophosphamide. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique isotopic labeling, which enhances its utility in mass spectrometry, drug metabolism studies, and mechanistic investigations. The deuterium substitution in this molecule provides distinct advantages in tracing metabolic pathways and improving analytical precision, making it a valuable tool for researchers.

One of the most searched questions related to 4-Hydroperoxy Cyclophosphamide-d is its role in cancer research. Given the rising global focus on precision medicine and targeted therapies, this compound is often explored for its potential in understanding the metabolic activation of prodrugs. Researchers frequently inquire about its stability, solubility, and handling protocols, which are critical for experimental reproducibility. Additionally, its application in isotope dilution assays is a trending topic, as these assays are pivotal in quantifying biomarkers and drug metabolites with high accuracy.

The synthesis and characterization of 4-Hydroperoxy Cyclophosphamide-d involve advanced techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and isotopic integrity, which are essential for reliable research outcomes. Recent publications highlight its use in pharmacokinetic studies, where deuterated compounds serve as internal standards to minimize variability in data interpretation. This aligns with the growing demand for reproducible research and data transparency in the scientific community.

Another hot topic tied to this compound is its relevance in drug development pipelines. With the increasing emphasis on personalized medicine, deuterated drugs (or "heavy drugs") are gaining traction due to their potential to modify metabolic profiles and improve therapeutic efficacy. 4-Hydroperoxy Cyclophosphamide-d is often cited as a model compound in discussions about deuterium's impact on drug metabolism, a subject frequently explored in webinars and scientific forums.

From a commercial perspective, the availability of 4-Hydroperoxy Cyclophosphamide-d is closely monitored by laboratories specializing in isotope-labeled standards. Suppliers often highlight its high chemical purity and certified isotopic enrichment, which are critical for compliance with Good Laboratory Practice (GLP) standards. The compound's shelf life and storage conditions (e.g., cryogenic preservation) are also frequently searched topics, reflecting the practical challenges faced by end-users.

In summary, 4-Hydroperoxy Cyclophosphamide-d (CAS No. 1246816-71-6) is a pivotal reagent in modern research, bridging gaps in drug metabolism analysis, cancer therapeutics, and isotope-based methodologies. Its alignment with contemporary scientific trends—such as precision oncology and deuterated pharmaceuticals—ensures its continued relevance in both academic and industrial settings. As research evolves, this compound is poised to remain a cornerstone in advancing our understanding of biochemical pathways and therapeutic optimization.

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Amadis Chemical Company Limited
(CAS:1246816-71-6)4-Hydroperoxy Cyclophosphamide-d
A1010718
清らかである:99%
はかる:1mg
価格 ($):733.0